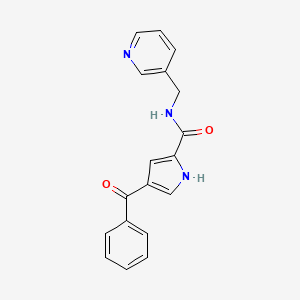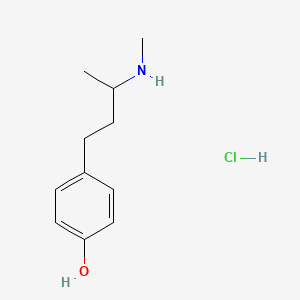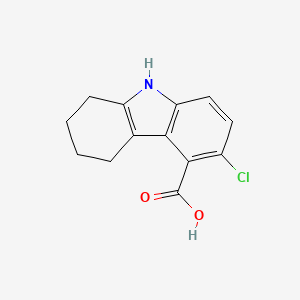
3-(Methoxycarbonyl)thiophene-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)thiophene-2-boronic acid is a type of boronic ester . It is used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-couplings and copper-catalyzed nitration reactions . It is also used in the synthesis of porphyrins as inhibitors of telomerase .
Molecular Structure Analysis
The molecular formula of 3-(Methoxycarbonyl)thiophene-2-boronic acid is C6H7BO4S . The molecular weight is 185.993 .Chemical Reactions Analysis
3-(Methoxycarbonyl)thiophene-2-boronic acid is used in various chemical reactions. For instance, it is used in palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the synthesis of porphyrins as inhibitors of telomerase .Physical And Chemical Properties Analysis
3-(Methoxycarbonyl)thiophene-2-boronic acid is a white to light yellow crystal powder . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Polymer Synthesis
3-(Methoxycarbonyl)thiophene-2-boronic acid and related thiophenebisboronic derivatives have been used in palladium-catalyzed Suzuki polycondensations for preparing well-defined alternating thiophene−phenylene copolymers. These polymers have moderate molecular weight and are significant for understanding the role of boronic derivatives and catalysts in polymer synthesis (Jayakannan, Dongen, & Janssen, 2001).
Photophysical Properties
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a closely related compound, have been studied using solvatochromic shift and quantum chemical methods. These studies involve understanding the absorption and fluorescence spectra in various solvents, providing insights into molecular interactions in different environmental conditions (Muddapur et al., 2016).
Synthesis of Aryl-Substituted Indenes and Ligands
Thiophene-2-boronic acid derivatives have been utilized in the efficient synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are important for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).
Diol and Carbohydrate Recognition
3-Methoxycarbonyl-5-nitrophenyl boronic acid, another related compound, has been studied for its ability to bind to diols, including catechol dye and fructose. This research suggests a greater role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Synthesis of Photochromic Derivatives
Studies on the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes, which are derived from methoxybenzo[b]thiophenes, highlight the importance of these thiophene derivatives in producing compounds with light-responsive properties (Queiroz et al., 2000).
Photovoltaic Research
In the field of polymer-based photovoltaic cells, thiophene derivatives have been extensively studied, particularly for their use in bulk-heterojunction structures. These materials are crucial for achieving high power-conversion efficiencies in solar cells (Dang, Hirsch, & Wantz, 2011).
Safety and Hazards
Safety data sheets indicate that 3-(Methoxycarbonyl)thiophene-2-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(3-methoxycarbonylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLHCOLQTGDYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)thiophene-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-methylbenzamide](/img/structure/B2642544.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)







![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)

